![molecular formula C14H15ClN2O3 B2673027 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 956204-52-7](/img/structure/B2673027.png)

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

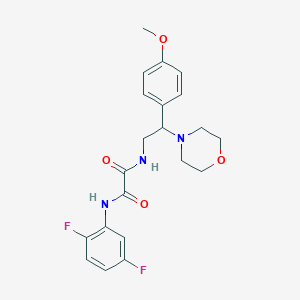

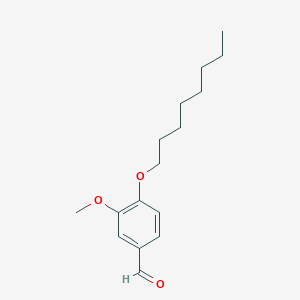

The compound “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with chlorine and methyl groups .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazole compounds are often synthesized from the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and various substituents. The pyrazole ring itself is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Pyrazole compounds, due to the presence of the aromatic ring, can undergo various chemical reactions including electrophilic substitution and nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazole compounds are generally stable and have low reactivity .Scientific Research Applications

Synthesis and Structural Analysis

Research on similar pyrazole derivatives, such as the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has shown the complexities involved in the synthesis and the importance of structural analysis through techniques like X-ray crystallography. These studies highlight the regiospecific synthesis processes and the conformational variations observed in these compounds, which are crucial for understanding their chemical behavior and potential applications in material science or pharmaceuticals (Kumarasinghe et al., 2009).

Biotransformation Studies

Investigations into the biotransformation of gallic acid by microbial cultures reveal the potential of using similar chemical structures for producing novel metabolites. These metabolites have implications in pharmacological research, offering insights into the metabolism of complex molecules and the generation of compounds with potential therapeutic properties (Hsu et al., 2007).

Photophysical Properties and Biological Activity

The study of silicon-containing bis-azomethines derived from similar methoxybenzoic acid compounds highlights their UV light-absorbing and fluorescent properties. Such properties are of interest in the development of new materials for optoelectronic applications. Additionally, these compounds exhibit antimicrobial activity, suggesting their potential use in medical and material science to develop antimicrobial coatings or treatments (Zaltariov et al., 2015).

Chemical Reactions and Methodologies

Research on chloro(4-methylpent-3-en-1-ynyl)carbene showcases the novel photochemical transformations and reactions with alkenes, providing valuable methodologies for synthetic chemistry. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic routes for complex organic molecules (Gvozdev et al., 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSYTCAUWBMMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672945.png)

![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)

![methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2672955.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide](/img/structure/B2672965.png)

![8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672967.png)